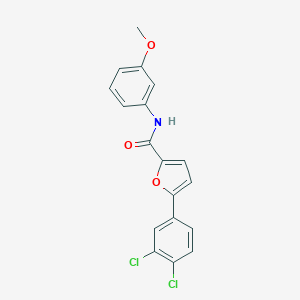![molecular formula C18H17F3N2O2S B313775 N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B313775.png)
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzamide core with a propoxy group, a sulfanylidene linkage, and a trifluoromethyl-substituted aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the benzamide core. The propoxy group is introduced through an alkylation reaction, while the sulfanylidene linkage is formed via a thiolation reaction. The trifluoromethyl-substituted aniline moiety is then attached through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the replacement of the trifluoromethyl group with various nucleophiles.
科学研究应用
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for biological assays and studies on enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context in which it is used.
相似化合物的比较
Similar Compounds
- 3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)phenyl]methyl]benzamide
- 3-propoxy-N-[sulfanylidene-[4-(trifluoromethyl)anilino]methyl]benzamide
- 3-propoxy-N-[sulfanylidene-[3-(difluoromethyl)anilino]methyl]benzamide
Uniqueness
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea stands out due to the specific positioning of the trifluoromethyl group and the propoxy group, which can influence its reactivity and interactions. This unique structure may result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C18H17F3N2O2S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
3-propoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-9-25-15-8-3-5-12(10-15)16(24)23-17(26)22-14-7-4-6-13(11-14)18(19,20)21/h3-8,10-11H,2,9H2,1H3,(H2,22,23,24,26) |
InChI 键 |
YWMPBINJAQZDGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-butoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B313692.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313693.png)

![2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B313698.png)
![N-[4-(benzyloxy)-3-ethoxybenzylidene]-N-(2-methoxyphenyl)amine](/img/structure/B313699.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B313701.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B313702.png)
![Propyl 4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313703.png)
![N-[(2-methyl-4-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313708.png)
![3-butoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313709.png)
![Ethyl 4-({[(4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313711.png)
![Propyl 4-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313712.png)
![3-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B313714.png)
![4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313716.png)
